4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride
Description
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride (C₇H₅BrClFO₂S) is a substituted benzenesulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group at position 1 of the benzene ring, with bromine (Br) at position 4, fluorine (F) at position 3, and a methyl (-CH₃) group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives used in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of Br and F, which enhance the electrophilicity of the sulfonyl chloride group, while the methyl group introduces steric hindrance that may modulate reaction kinetics .
Properties
Molecular Formula |
C7H5BrClFO2S |
|---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-6(13(9,11)12)3-2-5(8)7(4)10/h2-3H,1H3 |
InChI Key |
ASASFUXLSHKVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline ()
- Starting material : 3-Fluoro-2-methylaniline
- Reagents : N-Bromosuccinimide (NBS), acetonitrile
- Conditions :
- NBS (1.05 equiv.) is added to the aniline in acetonitrile at 0–25°C.
- Reaction completes in 0.5–2 hours.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 87–93% |
| Purity (GC/MS) | >95% |
Step 2: Diazotization and Sulfonation ()
- Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), thionyl chloride (SOCl₂), cuprous chloride (CuCl)
- Conditions :
- Diazotization: NaNO₂ in HCl/H₂O at −5°C.
- Sulfonation: SOCl₂ and CuCl at −5–0°C overnight.
- Workup includes ethyl acetate extraction and crystallization.
Outcomes :
| Parameter | Value |
|---|---|
| Overall Yield | 75–84% |
| Key NMR Peaks (δ) | 8.07 (dd), 7.76–7.31 (m), 2.79 (s, CH₃) |
Nitro Group Reduction Pathway
A less common method involves nitro-group intermediates, as demonstrated in analogous systems ().
- Starting material : 4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride
- Reagents : Ethanol, sodium bicarbonate
- Conditions :
- Reduction with Sn/HCl or catalytic hydrogenation.
- Neutralization and extraction with ethyl acetate.
Outcomes :
| Parameter | Value |
|---|---|
| Yield | 72–87% |
| Isomer Ratio | 72.7% target vs. 10.2% byproduct |
Advantages : Useful for introducing additional functional groups post-sulfonation.
Limitations : Requires handling of nitro intermediates and specialized equipment.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Chlorosulfonation | 81% | 94% | Low | High |
| Diazotization-Sulfonation | 75–84% | >95% | Moderate | Moderate |
| Nitro Reduction | 72–87% | 85–90% | High | Low |
Critical Considerations
- Regioselectivity : Bromine and fluorine substituents direct electrophilic sulfonation to the para position relative to the methyl group ().
- Purification : Column chromatography (petroleum ether/ethyl acetate) or recrystallization (−5°C) is essential for isolating isomers ().
- Safety : Thionyl chloride and chlorosulfonic acid require strict temperature control and fume hood use ().
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Functional Group Variations: Sulfonyl Chloride vs. Benzoyl Chloride
A key distinction lies in the functional group. For example, 4-Bromo-3-(trifluoromethyl)benzoyl chloride (C₈H₃BrClF₃O, CAS 914636-26-3) features a benzoyl chloride (-COCl) group instead of a sulfonyl chloride. Benzoyl chlorides are typically used for acylations (e.g., forming esters or amides), whereas sulfonyl chlorides undergo nucleophilic substitutions to yield sulfonamides or sulfonic acids. The trifluoromethyl (-CF₃) group in the benzoyl chloride derivative enhances lipophilicity (LogP = 3.85) compared to the methyl and fluorine substituents in 4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride, which may lower LogP due to fluorine’s polarity .
Substituent Effects: Halogens and Alkyl Groups
- 4-Bromobenzenesulfonyl Chloride (C₆H₄BrClO₂S): Lacking the 3-fluoro and 2-methyl substituents, this simpler analogue has reduced steric hindrance and lower molecular weight (MW = 275.52 g/mol vs. ~291.53 g/mol for the subject compound). The absence of electron-withdrawing fluorine may result in slower reaction kinetics in nucleophilic substitutions.
Data Table: Comparative Properties of Selected Compounds
Biological Activity
4-Bromo-3-fluoro-2-methylbenzenesulfonyl chloride is an organosulfur compound with significant potential in synthetic organic chemistry, particularly as a reagent in the introduction of sulfonamide groups into various organic molecules. While specific biological activity data for this compound is somewhat limited, insights can be drawn from studies of structurally related compounds and its chemical behavior.
The synthesis of this compound typically involves the reaction of 4-bromo-3-fluoro-2-methylbenzene with chlorosulfonic acid under controlled conditions, often at low temperatures to ensure high yields and prevent decomposition. This compound's high reactivity makes it suitable for various applications in pharmaceuticals and agrochemicals, as well as serving as an intermediate for more complex chemical entities .
Biological Activity Overview
Compounds with similar structures to this compound often exhibit notable biological properties, including antimicrobial and antitumor activities. The presence of halogen substituents like bromine and fluorine can enhance biological activity due to their electronegativity and ability to participate in various interactions within biological systems .
Antimicrobial Activity
Studies have shown that benzenesulfonate derivatives exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) ranging from 0.39 to 3.12 mg/L. Additionally, some derivatives showed activity against Enterococcus faecalis and E. faecium with MIC values around 6.25 mg/L .
| Compound Name | MIC (mg/L) | Activity |
|---|---|---|
| This compound | Not specifically tested | Potential based on structural similarity |
| Related benzenesulfonate derivatives | 0.39 - 3.12 | Active against S. aureus |
| Enterococcus species derivatives | 6.25 | Active against E. faecalis and E. faecium |
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated in human cell lines, revealing that some derivatives have IC50 values exceeding 12.3 mg/L, indicating a favorable safety profile for potential therapeutic applications . For example, studies on similar benzenesulfonate compounds indicated that they could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis of benzenesulfonate derivatives showed promising results against S. aureus, with MIC values indicating effective bactericidal properties without significant cytotoxicity to human fibroblasts .
- Cytotoxic Mechanisms : Research on structurally similar compounds revealed mechanisms of action that include cell cycle arrest and apoptosis induction in cancer cells, highlighting the potential for these compounds in cancer therapy .
Q & A
Q. Advanced
- DFT Calculations : Simulate transition states for substitution reactions (e.g., Gaussian or ORCA software) to assess activation energies.
- Molecular Dynamics (MD) : Predict solvation effects and thermal stability in solvents like DCM or acetonitrile. Validate with experimental TGA/DSC data .
How should researchers resolve contradictions in reported spectroscopic data for this compound?
Advanced
Cross-validate using multi-technique approaches :
- Compare experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions).
- Re-examine purity via elemental analysis or X-ray crystallography. Contradictions often stem from impurities or solvent effects .
What safety protocols are critical when handling this sulfonyl chloride?
Q. Basic
- PPE : Use nitrile gloves, goggles, and a fume hood to avoid exposure to corrosive vapors.
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
